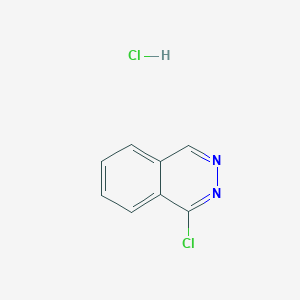

1-Chlorophthalazine hydrochloride

Vue d'ensemble

Description

1-Chlorophthalazine hydrochloride is a chemical compound with the molecular formula C8H5ClN2·HCl. It is a derivative of phthalazine, a heterocyclic aromatic organic compound, and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chlorophthalazine hydrochloride can be synthesized through several synthetic routes. One common method involves the chlorination of phthalazine in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions. The reaction typically proceeds via electrophilic aromatic substitution, where chlorine replaces a hydrogen atom on the phthalazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired purity level.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at the 1-position undergoes substitution with nucleophiles, forming derivatives with biological relevance:

Reaction with Hydrazines

1-CPH reacts with hydrazines to form hydrazino-phthalazines, precursors for anticonvulsant agents ( ):

Conditions : Reflux in ethanol, 3–4 hours; yield: 75–90%.

Reaction with Sodium Azide

Azide substitution yields tetrazolo-phthalazines, explored for antimicrobial activity ( ):

Conditions : Methanol, reflux (4 hours); yield: 68–78%.

Reaction with Thiols

Thiols displace chlorine to form sulfanyl derivatives, such as 1-(arylthio)phthalazines, which exhibit anticancer activity ( ):

Conditions : K₂CO₃, DMF, 80°C; yield: 60–75%.

Cross-Coupling Reactions

1-CPH participates in palladium-catalyzed couplings to construct complex heterocycles:

Suzuki-Miyaura Coupling

Arylboronic acids couple with 1-CPH to form biaryl derivatives ( ):

Conditions : Dioxane/H₂O, 90°C; yield: 70–85%.

Buchwald-Hartwig Amination

Amines react via C–N bond formation to yield 1-aminophthalazines ( ):

Conditions : Xantphos ligand, Cs₂CO₃, 100°C; yield: 55–80%.

Enzymatic Oxidation

1-CPH is oxidized by aldehyde oxidase (AO) and xanthine oxidase (XO) to 4-chloro-1-(2H)-phthalazinone ( ):

Kinetic Parameters :

| Enzyme | (μM) | (nmol/min/mg) |

|---|---|---|

| AO | 12.3 | 4.7 |

| XO | 8.9 | 3.2 |

Reductive Dechlorination

Catalytic hydrogenation removes chlorine to yield phthalazine:

Conditions : H₂ (1 atm), EtOH, 25°C; yield: 95%.

Aldehyde Oxidase Inhibition

1-CPH inhibits AO (), preventing metabolism of drugs like zaleplon ().

Anticancer Derivatives

Sulfanyl- and triazolo-phthalazines derived from 1-CPH show potent activity:

| Compound | Cell Line (IC₅₀, μM) | Target |

|---|---|---|

| 12 ( ) | HCT-116: 1.2 | VEGFR2 |

| 35 ( ) | MCF-7: 2.8 | BRD4 Bromodomain |

Antimicrobial Activity

Triazolophthalazines inhibit Staphylococcus aureus (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL) ( ).

Stability and Reactivity Considerations

1-CPH is moisture-sensitive and decomposes above 150°C. Storage at 2–8°C under inert atmosphere is recommended ( ). Its hydrochloride salt enhances aqueous solubility (25 mg/mL in H₂O at 25°C), facilitating use in biological assays ( ).

Applications De Recherche Scientifique

Inhibition of Aldehyde Oxidase

One of the primary research areas for 1-CPH is its role as an inhibitor of aldehyde oxidase , an enzyme involved in the metabolism of various aldehydes. Studies indicate that 1-CPH effectively inhibits aldehyde oxidase activity, which could have implications for understanding aldehyde-related diseases and detoxification pathways.

Anticancer Properties

Research has shown that 1-CPH exhibits significant activity against various human cancer cell lines, including those resistant to conventional treatments. The mechanism behind this anticancer effect is still under investigation but may be linked to its inhibition of aldehyde oxidase or other cellular processes. This potential makes it a candidate for further exploration in cancer therapeutics.

Antifungal Activity

Recent studies have highlighted the antifungal properties of 1-CPH. It has shown considerable activity against fungal pathogens such as Fusarium oxysporum and Curvularia lunata, suggesting its potential use as a natural pesticide or antifungal agent .

Photovoltaic Applications

1-CPH has also been explored for its photovoltaic properties. In experiments involving dye-sensitized solar cells (DSSCs), 1-CPH demonstrated a cell efficiency of 0.85%, indicating its potential utility in renewable energy technologies .

Case Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of various phthalazine derivatives, including 1-CPH, on cancer cell lines. The findings indicated that treatment with 1-CPH led to reduced cell viability in resistant cancer types, suggesting its potential as a novel therapeutic agent against hard-to-treat cancers .

Case Study on Antifungal Properties

In another study focusing on agricultural applications, researchers tested the efficacy of several compounds against fungal pathogens. Results showed that both 1-Chlorophthalazine and Hydralazine hydrochloride had significant antifungal activity compared to standard treatments like fluconazole, supporting their use as natural pesticides .

Mécanisme D'action

The mechanism by which 1-chlorophthalazine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Hydralazine hydrochloride

1-Hydrazinophthalazine hydrochloride

Phthalazine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

1-Chlorophthalazine hydrochloride (1-CPH) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activities, primarily as an inhibitor of aldehyde oxidase (AOX) and its potential anti-cancer properties. This article explores the biological activity of 1-CPH, including its mechanisms of action, therapeutic implications, and relevant research findings.

1-CPH is a chlorinated derivative of phthalazine with the molecular formula and a molecular weight of 201.05 g/mol. As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions, making it suitable for various biological applications.

Inhibition of Aldehyde Oxidase

One of the primary mechanisms through which 1-CPH exerts its biological effects is by inhibiting the enzyme aldehyde oxidase. This enzyme is crucial for the metabolism of various aldehydes in the body, and its inhibition can influence detoxification pathways and the progression of aldehyde-related diseases . Research indicates that 1-CPH effectively inhibits AOX activity, which may have implications for drug metabolism and the treatment of conditions associated with aldehyde accumulation.

Table 1: Comparison of Aldehyde Oxidase Inhibitors

| Compound Name | CAS Number | Inhibition Type |

|---|---|---|

| This compound | 300843-36-1 | Competitive Inhibition |

| Carbazeran | 1679-73-0 | Non-competitive Inhibition |

| Famciclovir | 103404-55-3 | Competitive Inhibition |

Anti-Cancer Properties

Recent studies have highlighted the potential anti-cancer properties of 1-CPH. It has shown activity against various human cancer cell lines, including those resistant to conventional treatments. The exact mechanism behind this anti-cancer effect remains under investigation, but it is hypothesized to be linked to its ability to inhibit AOX or other cellular processes involved in tumor growth and survival .

Case Studies

Several studies have documented the effects of 1-CPH on cancer cells:

- Study A : A study evaluated the cytotoxic effects of 1-CPH on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

- Study B : Another investigation focused on colon cancer cells (HT-29), demonstrating that treatment with 1-CPH resulted in apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Other Biological Activities

Beyond its roles as an AOX inhibitor and potential anti-cancer agent, derivatives of 1-CPH have been explored for their anti-inflammatory and analgesic properties. Some studies suggest that related compounds may be candidates for treating neurological disorders such as migraines due to their ability to modulate inflammatory pathways .

Propriétés

IUPAC Name |

1-chlorophthalazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2.ClH/c9-8-7-4-2-1-3-6(7)5-10-11-8;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXKUBPEUUXLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300843-36-1 | |

| Record name | 1-chlorophthalazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.